2-nitro-5-(piperazin-1-yl)-N-(prop-2-en-1-yl)aniline
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Overview
Description
2-nitro-5-(piperazin-1-yl)-N-(prop-2-en-1-yl)aniline is an organic compound that features a nitro group, a piperazine ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-5-(piperazin-1-yl)-N-(prop-2-en-1-yl)aniline typically involves multiple steps:
Nitration: The starting material, aniline, undergoes nitration to introduce the nitro group at the 2-position.
Piperazine Introduction: The nitroaniline intermediate is then reacted with piperazine to form the piperazinyl derivative.
Allylation: Finally, the piperazinyl derivative is subjected to allylation to introduce the prop-2-en-1-yl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aniline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens, sulfonyl chlorides.
Major Products
Reduction: 2-amino-5-(piperazin-1-yl)-N-(prop-2-en-1-yl)aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry: As a precursor for the synthesis of pharmaceutical compounds.
Materials Science: In the development of novel materials with specific properties.
Biology: As a probe or reagent in biochemical studies.
Industry: In the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-nitro-5-(piperazin-1-yl)-N-(prop-2-en-1-yl)aniline would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-nitroaniline: Lacks the piperazine and prop-2-en-1-yl groups.
5-(piperazin-1-yl)aniline: Lacks the nitro and prop-2-en-1-yl groups.
N-(prop-2-en-1-yl)aniline: Lacks the nitro and piperazine groups.
Uniqueness
2-nitro-5-(piperazin-1-yl)-N-(prop-2-en-1-yl)aniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitro group, piperazine ring, and prop-2-en-1-yl group allows for diverse chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C13H18N4O2 |
---|---|
Molecular Weight |
262.31 g/mol |
IUPAC Name |
2-nitro-5-piperazin-1-yl-N-prop-2-enylaniline |
InChI |
InChI=1S/C13H18N4O2/c1-2-5-15-12-10-11(3-4-13(12)17(18)19)16-8-6-14-7-9-16/h2-4,10,14-15H,1,5-9H2 |
InChI Key |
AXBRCMLWHVVQQZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-] |
Origin of Product |
United States |
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